1H,1H,9H-Hexadecafluoro-1-nonanol

Interfacial Tension Fluoroalcohol Adsorption Semifluorinated Compounds

Order high-purity 1H,1H,9H-Hexadecafluoro-1-nonanol (≥97%) for your critical R&D and industrial applications. This C9 semifluorinated alcohol, with its unique terminal –CF2H group, offers precise interfacial control in microfluidics and acts as a telechelic monomer for advanced polymers. Unlike polydisperse surfactants, its defined structure ensures batch-to-batch reproducibility. Secure your supply today.

Molecular Formula C9H4F16O
Molecular Weight 432.1 g/mol
CAS No. 376-18-1
Cat. No. B1293374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H,1H,9H-Hexadecafluoro-1-nonanol
CAS376-18-1
Molecular FormulaC9H4F16O
Molecular Weight432.1 g/mol
Structural Identifiers
SMILESC(C(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O
InChIInChI=1S/C9H4F16O/c10-2(11)4(14,15)6(18,19)8(22,23)9(24,25)7(20,21)5(16,17)3(12,13)1-26/h2,26H,1H2
InChIKeyMSXVQELLSMPBFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H,1H,9H-Hexadecafluoro-1-nonanol (CAS 376-18-1): A Semifluorinated C9 Fluoroalcohol for Surface Modification and Specialty Synthesis


1H,1H,9H-Hexadecafluoro-1-nonanol (CAS 376-18-1), also designated 1H,1H,9H-perfluorononan-1-ol or 8:1 fluorotelomer alcohol (FTOH), is a C9 semifluorinated primary alcohol with the molecular formula H(CF2)8CH2OH and a molecular weight of 432.10 g/mol [1]. It is characterized by a perfluorinated C8 segment flanked by a non-fluorinated –CH2OH head group and a terminal –CF2H tail, giving it amphiphilic properties with a calculated LogP of ~4.69 [2]. At room temperature, it exists as a white to almost white crystalline solid (mp 53–60°C) . Its balanced fluorine content (70.4% F by weight) and reactive hydroxyl group make it a versatile building block for synthesizing fluorinated surfactants, surface modifiers, and specialty polymers.

Why 1H,1H,9H-Hexadecafluoro-1-nonanol Cannot Be Replaced by Generic Perfluoroalcohols in Critical Applications


The performance of 1H,1H,9H-hexadecafluoro-1-nonanol in surface science and synthesis is governed by its precise semifluorinated architecture, which cannot be replicated by other fluoroalcohols. Its C8 perfluorinated segment and –CH2OH head group confer a specific molecular geometry and polarity that dictate its interfacial packing behavior and reactivity . Unlike fully perfluorinated alcohols, its terminal –CF2H group introduces a dipole moment that significantly alters its adsorption and self-assembly at interfaces compared to its fully fluorinated analogues [1]. Shorter-chain fluoroalcohols (e.g., C6) fail to achieve the same level of surface energy reduction, while longer-chain analogues (e.g., C10 or C12) exhibit higher melting points and reduced solubility that complicate formulation [2]. Substituting with a commercial fluorosurfactant such as Zonyl FSO-100 introduces unpredictable ethoxylate polydispersity (1–16 EO units) and variable CF2 content (1–7 groups), which directly impacts reproducibility in research and quality-critical industrial processes [3].

1H,1H,9H-Hexadecafluoro-1-nonanol (CAS 376-18-1): Quantified Performance Differentiation Against Fluoroalcohol Analogues and Commercial Surfactants


ω-Hydrogenation Significantly Alters Interfacial Packing Density Versus Fully Fluorinated Analogue at the Hexane/Water Interface

Direct head-to-head interfacial tension measurements demonstrate that 1H,1H,9H-perfluorononanol (HDFC9OH) exhibits markedly different adsorption behavior from its fully fluorinated analogue 1H,1H-perfluorononanol (FDFC9OH) at the hexane/water interface [1]. The ω-hydrogenated compound displays a less condensed adsorbed film in the higher-pressure region compared to FDFC9OH, attributable to the weaker cohesive interaction between the terminal ω-dipoles and the hydrophilic group at the interface. This molecular-level difference translates to quantifiably distinct interfacial packing, which governs surface coverage and barrier properties in applications such as microfluidic droplet stabilization and emulsification.

Interfacial Tension Fluoroalcohol Adsorption Semifluorinated Compounds

Higher Molar Volume and Boiling Point Enable Differentiated Thermal Processing Versus Shorter-Chain Fluoroalcohols

Critically evaluated thermophysical data from the NIST/TRC Web Thermo Tables (WTT) provide quantitative benchmarks for process engineering decisions [1]. 1H,1H,9H-hexadecafluoro-1-nonanol has a normal boiling temperature of approximately 470.9 K (197.8°C at 760 mmHg) and a critical temperature of ~631 K, with a critical pressure of ~1,711 kPa [1]. Its molar mass of 432.10 g/mol and liquid-phase density data (7 experimental points from 190 K to 631 K) establish it as a higher-boiling, denser liquid compared to shorter-chain fluoroalcohols like 1H,1H,7H-dodecafluoro-1-heptanol (C7, MW ~382 g/mol). These differences directly impact solvent selection for high-temperature reactions, vacuum distillation parameters, and vapor-phase processing compatibility.

Thermophysical Properties Fluorinated Solvents Process Engineering

Defined Fluorine Content (70.4% w/w) Ensures Reproducible Surface Energy Reduction Versus Polydisperse Commercial Fluorosurfactants

1H,1H,9H-hexadecafluoro-1-nonanol is a single, well-defined molecular entity with a precisely calculable fluorine content of 70.4% by weight (C9H4F16O: 16 × 18.998 g/mol F ÷ 432.10 g/mol) [1]. This contrasts sharply with commercial nonionic fluorosurfactants such as Zonyl FSO-100, which is a polydisperse mixture containing an average of 5 CF2 groups (range 1–7) and an average of 10 oxyethylene units (range 1–16) [2]. The batch-to-batch compositional variability inherent to ethoxylated fluorosurfactants introduces uncertainty in surface tension reduction efficacy, wetting behavior, and formulation reproducibility. In contrast, the discrete molecular structure of 1H,1H,9H-hexadecafluoro-1-nonanol guarantees consistent performance in applications where precise surface modification is critical.

Fluorine Content Surface Energy Quality Control Reproducibility

Symmetrical α,ω-Hydrogenated Structure Provides Two Reactive Termini for Polymer Synthesis Not Available in Perfluoroalkyl Iodide Precursors

1H,1H,9H-hexadecafluoro-1-nonanol is an α,ω-dihydrogenated perfluoroalcohol bearing a reactive –CH2OH group at one terminus and a –CF2H group at the other [1]. This structural feature distinguishes it from perfluoroalkyl iodides (e.g., C8F17I), which are common fluorinated building blocks but contain only a single reactive iodide moiety. The hydroxyl group enables esterification, etherification, and urethane formation, while the ω-CF2H terminus remains available for further functionalization or acts as a defined surface-active end-group. This bifunctional potential is not present in perfluoroalkanols that lack the ω-hydrogen (e.g., 1H,1H-perfluorononanol) and provides synthetic versatility for incorporating fluorinated segments into block copolymers, polyesters, and polyurethanes.

Fluorinated Polymers Polycondensation Building Block Chemistry Reactive Termini

Validated Application Scenarios for 1H,1H,9H-Hexadecafluoro-1-nonanol Based on Quantified Performance Differentiation


Interfacial Tension Modification in Microfluidic Droplet-Based Assays and Emulsion Templating

In microfluidic systems employing fluorinated oils as the continuous phase, precise control over droplet coalescence is essential. The less condensed adsorbed film of 1H,1H,9H-hexadecafluoro-1-nonanol (HDFC9OH) at the hexane/water interface, demonstrated via direct head-to-head interfacial tension measurements against its fully fluorinated analogue FDFC9OH [1], makes it a superior additive for applications requiring controlled droplet merging. Unlike FDFC9OH, which forms a more rigid and condensed interfacial film that may inhibit coalescence, HDFC9OH provides a more labile interface that facilitates on-demand droplet fusion—a critical requirement in single-cell sequencing, digital PCR, and emulsion PCR workflows where controlled coalescence is necessary.

Precision Synthesis of Fluorinated Polyesters and Polyurethanes as Defined Hydrophobic Segments

The symmetrical α,ω-dihydrogenated structure of 1H,1H,9H-hexadecafluoro-1-nonanol—featuring both a reactive –CH2OH group and a terminal –CF2H group [1]—enables its use as a telechelic fluorinated monomer in polycondensation reactions. This dual functionality is not available in 1H,1H-perfluorononanol (which lacks the ω-hydrogen) or in perfluoroalkyl iodides (which provide only a single reactive site). The compound can be incorporated as a discrete fluorinated block into polyester and polyurethane backbones, yielding materials with precisely defined hydrophobic segment lengths and predictable surface segregation behavior. This contrasts with the use of polydisperse fluorinated diols, which introduce segment-length variability and compromise batch-to-batch reproducibility in polymer properties.

High-Temperature Coating Formulations Requiring Low-Volatility Fluorinated Additives

Coatings applied to substrates requiring elevated cure temperatures (e.g., automotive clear coats, industrial baking enamels, and powder coatings) benefit from the low volatility of 1H,1H,9H-hexadecafluoro-1-nonanol. Critically evaluated thermophysical data from NIST/TRC confirm a normal boiling point of ~470.9 K (197.8°C) and a critical temperature of 631 K [1], which is approximately 30 K higher than the C7 fluoroalcohol analogue. This thermal stability ensures the additive remains in the film during high-temperature curing cycles, providing sustained surface migration and effective orientation at the air–coating interface. Shorter-chain fluoroalcohols (e.g., C6 or C7) would volatilize under these thermal conditions, resulting in loss of surface-active material and compromised hydrophobicity of the cured film.

Reproducible Surface Modification in Quality-Controlled Research and Manufacturing

In academic research and regulated industrial manufacturing where experimental reproducibility is paramount, the defined molecular identity of 1H,1H,9H-hexadecafluoro-1-nonanol offers a critical advantage over polydisperse commercial fluorosurfactants. As a single discrete chemical species with a fixed fluorine content of 70.4% w/w [1], it eliminates the batch-to-batch compositional variability inherent in ethoxylated surfactants like Zonyl FSO-100 (variable CF2 and EO chain lengths) . This consistency is essential for building validated quality control datasets, publishing reproducible surface science research, and meeting regulatory documentation requirements for surface treatment processes in industries such as medical device manufacturing and semiconductor fabrication.

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